![molecular formula C11H15NO4S B2601367 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid CAS No. 1396969-10-0](/img/structure/B2601367.png)
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid is a chemical compound with the IUPAC name methyl-N-(2-methyl-3-furoyl)homocysteine . It has a molecular weight of 257.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO4S/c1-7-8(3-5-16-7)10(13)12-9(11(14)15)4-6-17-2/h3,5,9H,4,6H2,1-2H3,(H,12,13)(H,14,15) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid, a compound with potential significance in organic synthesis and chemical research, demonstrates varied reactivity and synthesis routes in scientific studies. For example, research by Lewkowski and Karpowicz (2012) explores the preparation of methyl 2-{[(dimethoxyphosphoryl)-methyl]-amino}-4-methylsulfanylbutyrates, highlighting the unexpected diastereoselectivity in reactions involving similar amino acid esters (Lewkowski & Karpowicz, 2012). This study sheds light on the intricate behaviors of similar compounds under reaction conditions, offering insights into their potential applications in synthesis and the development of new materials.
Furan Derivatives in Organic Chemistry
The exploration of furan derivatives, closely related to the core structure of 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid, is a significant area of research due to their application in synthesizing complex organic molecules. Padwa et al. (1997) discuss the Diels−Alder reaction of 2-amino-substituted furans, a method for preparing substituted anilines, showcasing the high regioselectivity and potential for creating diverse organic structures (Padwa, Dimitroff, Waterson, & Wu, 1997). These studies are crucial for understanding the chemical properties and synthesis capabilities of furan-containing compounds, thus extending their application in organic chemistry.
Generation of Flavors
In the food science domain, the interaction of amino acids with carbonyl compounds, which resembles the core structure and reactivity of the discussed compound, has been investigated for flavor generation. Griffith and Hammond (1989) explore how carbonyl-amino acid complexes contribute to flavors in cheese and Lactobacillus bulgaricus cultures, revealing the importance of such chemical interactions in developing food flavors (Griffith & Hammond, 1989). This research demonstrates the broader implications of understanding the reactions involving similar compounds, potentially guiding the development of new flavoring agents and food additives.
Antimicrobial Activity
The antimicrobial activity of compounds structurally related to 2-[(2-Methyl-furan-3-carbonyl)-amino]-4-methylsulfanylbutyric acid has been a subject of scientific investigation. Ravindra, Vagdevi, and Vaidya (2008) discuss the synthesis and antimicrobial activity of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, highlighting the potential of furan derivatives in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008). Such studies are crucial for the ongoing search for new drugs and treatments, especially in the face of rising antimicrobial resistance.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-8(3-5-16-7)10(13)12-9(11(14)15)4-6-17-2/h3,5,9H,4,6H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADBFWQERATVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2601284.png)
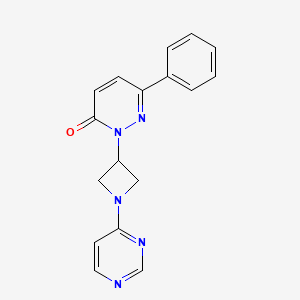
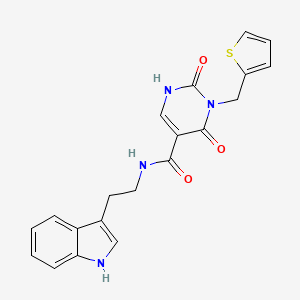
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(2,6-dichlorophenyl)-N'-methyl-4,5-dihydro-1,2-oxazole-5-carbohydrazide](/img/structure/B2601288.png)
![2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2601289.png)
![2-[3-Fluoro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2601290.png)
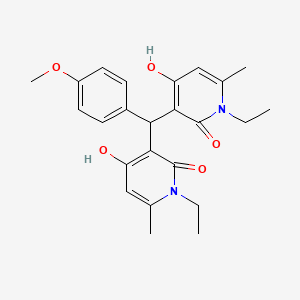
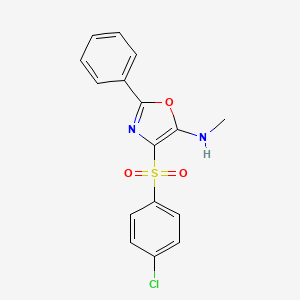

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2601295.png)
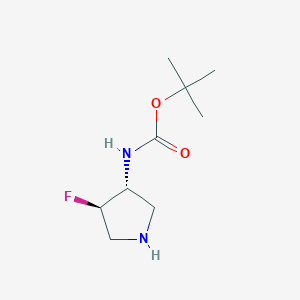
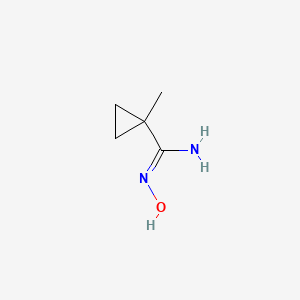
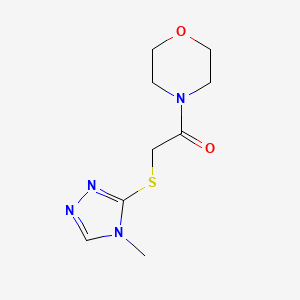
![2-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2601307.png)